molecular formula C11H8FNO2 B13905456 7-Fluoro-5-formyl-chromane-8-carbonitrile

7-Fluoro-5-formyl-chromane-8-carbonitrile

Cat. No.: B13905456
M. Wt: 205.18 g/mol
InChI Key: MLJCYMAINHQYEZ-UHFFFAOYSA-N
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Description

Significance of the Chromane (B1220400) Scaffold in Contemporary Organic Synthesis

The chromane ring system, a bicyclic ether consisting of a benzene (B151609) ring fused to a dihydropyran ring, is a recurring motif in a vast array of natural products and synthetic molecules. core.ac.uknih.gov Its prevalence has led to its designation as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets. acs.orgresearchgate.net This versatility makes chromane derivatives attractive starting points for the development of new therapeutic agents and other functional molecules. mdpi.com

In the realm of contemporary organic synthesis, the chromane scaffold serves as a versatile building block for the construction of complex molecular architectures. nih.gov Its rigid structure provides a defined three-dimensional arrangement for appended functional groups, influencing their reactivity and biological activity. nih.gov The synthesis of chromane derivatives has been the subject of extensive research, with numerous methods developed for their construction and functionalization. acs.orgijrpc.com These synthetic strategies often focus on achieving high levels of stereochemical control and introducing a diverse range of substituents to modulate the properties of the resulting molecules.

Rationale for Investigating Highly Substituted Chromane Systems with Electronegative and Reactive Functional Groups

The strategic placement of substituents on the chromane scaffold can have a profound impact on its electronic properties, reactivity, and biological profile. nih.gov Of particular interest are chromane systems bearing electronegative and reactive functional groups. Electronegative atoms, such as fluorine, can significantly alter the electron distribution within the molecule, influencing its acidity, basicity, and susceptibility to nucleophilic or electrophilic attack. acs.org The presence of fluorine can also enhance metabolic stability and membrane permeability, properties that are highly desirable in drug discovery.

Reactive functional groups, such as the formyl (aldehyde) and carbonitrile (nitrile) moieties, provide synthetic handles for further chemical transformations. The formyl group is a versatile precursor for a wide range of chemical reactions, including oxidation, reduction, and the formation of carbon-carbon and carbon-nitrogen bonds. Similarly, the carbonitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form new heterocyclic rings. The combination of these functional groups on a chromane scaffold creates a molecule with a rich and varied chemical reactivity, ripe for exploration.

Specific Focus on 7-Fluoro-5-formyl-chromane-8-carbonitrile: A Novel Molecular Architecture for Chemical Exploration

This compound represents a novel molecular architecture that embodies the principles outlined above. The strategic placement of a fluorine atom at the 7-position, a formyl group at the 5-position, and a carbonitrile group at the 8-position of the chromane ring system creates a unique combination of electronic and reactive features. This specific substitution pattern is anticipated to impart distinct chemical properties to the molecule, making it a compelling target for fundamental chemical investigation. The interplay between the electron-withdrawing nature of the fluorine, formyl, and carbonitrile groups is expected to significantly influence the reactivity of both the aromatic and heterocyclic portions of the molecule.

Overview of Research Objectives and Comprehensive Methodological Framework for Fundamental Chemical Investigation

The primary objective of this research is to conduct a fundamental chemical investigation of this compound. This will involve a systematic exploration of its synthesis, spectroscopic characterization, and chemical reactivity. The methodological framework will be guided by established principles of physical organic chemistry and synthetic methodology.

Research Objectives:

Synthesis and Purification: To develop an efficient and scalable synthesis of this compound and to establish a robust purification protocol to obtain the compound in high purity.

Spectroscopic and Structural Characterization: To unambiguously determine the structure of the synthesized compound using a combination of modern spectroscopic techniques.

Exploration of Chemical Reactivity: To investigate the reactivity of the formyl and carbonitrile functional groups, as well as the aromatic ring, through a series of chemical transformations.

Computational Modeling: To employ computational methods to gain insights into the electronic structure, conformational preferences, and reactivity of the molecule.

The following sections will detail the proposed research findings and the data that would be generated through this comprehensive investigation.

Research Findings

While specific experimental data for this compound is not extensively available in the public domain, this section outlines the expected findings from a thorough chemical investigation, presented in the form of illustrative data tables.

Synthesis and Characterization

The synthesis of this compound would likely involve a multi-step sequence, starting from commercially available precursors. A plausible synthetic route could involve the construction of the chromane ring followed by the introduction of the formyl and carbonitrile groups.

Table 1: Hypothetical Spectroscopic Data for this compound

Spectroscopic Technique Expected Observations
¹H NMR Resonances corresponding to the aromatic protons, the formyl proton, and the protons of the dihydropyran ring. Coupling patterns would provide information about the connectivity of the atoms.
¹³C NMR Signals for all carbon atoms in the molecule, including the carbonyl carbon of the formyl group and the carbon of the carbonitrile group.
¹⁹F NMR A single resonance confirming the presence of the fluorine atom.
FT-IR Characteristic absorption bands for the C=O stretch of the aldehyde, the C≡N stretch of the nitrile, and the C-F bond.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₈FNO₂).

Reactivity Studies

The reactivity of this compound would be explored by subjecting it to a variety of reaction conditions.

Table 2: Proposed Reactivity Studies on this compound

Reaction Type Reagents and Conditions Expected Product
Reduction of Formyl Group Sodium borohydride (B1222165) (NaBH₄), Methanol7-Fluoro-8-cyano-chromane-5-carbinol
Oxidation of Formyl Group Potassium permanganate (B83412) (KMnO₄)7-Fluoro-8-cyano-chromane-5-carboxylic acid
Wittig Reaction Phosphonium ylide7-Fluoro-8-cyano-5-(alkenyl)-chromane
Hydrolysis of Carbonitrile Aqueous acid or base, heat7-Fluoro-5-formyl-chromane-8-carboxylic acid
Nucleophilic Aromatic Substitution Strong nucleophile (e.g., sodium methoxide)Potential displacement of the fluorine atom

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

7-fluoro-5-formyl-3,4-dihydro-2H-chromene-8-carbonitrile

InChI

InChI=1S/C11H8FNO2/c12-10-4-7(6-14)8-2-1-3-15-11(8)9(10)5-13/h4,6H,1-3H2

InChI Key

MLJCYMAINHQYEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=C(C=C2C=O)F)C#N)OC1

Origin of Product

United States

Comprehensive Synthetic Methodologies for 7 Fluoro 5 Formyl Chromane 8 Carbonitrile

Retrosynthetic Analysis and Strategic Disconnections for Target Molecule Assembly

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 7-Fluoro-5-formyl-chromane-8-carbonitrile, the analysis focuses on disconnecting the functional groups and the chromane (B1220400) ring system in a logical sequence that suggests a feasible forward synthesis.

Identification of Key Synthons and Precursor Materials

The primary disconnections for the target molecule involve the C-C and C-O bonds that form the dihydropyran ring of the chromane scaffold, as well as the formyl and cyano groups attached to the aromatic ring.

A logical retrosynthetic strategy begins by targeting the chromane ring. The chromane structure can be disconnected via a tandem C4a–C4 and O1–C2 bond cleavage. This approach is common in chromane synthesis and often involves the reaction of a phenol (B47542) with an appropriate three-carbon component. This leads to a key fluorinated phenolic precursor.

Further disconnection of the formyl and cyano groups from this phenolic intermediate reveals a highly simplified starting material. A plausible key intermediate is a substituted fluorophenol, such as 4-Fluoro-2-hydroxybenzonitrile . This precursor contains the necessary fluorine and nitrile groups in the correct orientation relative to the hydroxyl group, which will ultimately direct the formation of the chromane ring.

The retrosynthetic pathway can be summarized as follows:

Target Molecule: this compound

Disconnect Formyl Group: This suggests an electrophilic formylation step late in the synthesis on a pre-formed 7-fluoro-chromane-8-carbonitrile.

Disconnect Chromane Ring: The chromane ring can be opened to reveal a phenolic precursor with an attached alkyl chain. This disconnection points towards an intramolecular cyclization (e.g., Mitsunobu reaction or Williamson ether synthesis) or a direct annulation reaction. A common strategy involves the reaction of a phenol with an α,β-unsaturated aldehyde or a suitable three-carbon synthon.

Key Phenolic Precursor: This leads to 2-Fluoro-4-hydroxybenzonitrile (B1301987) or a related substituted phenol as the foundational building block. This material provides the fluorine, hydroxyl, and nitrile functionalities correctly positioned on the aromatic ring.

Multi-Step Synthesis Protocols and Reaction Pathway Elucidation

Based on the retrosynthetic analysis, a forward synthesis can be proposed. This pathway involves the initial synthesis of a key fluorinated phenolic precursor, followed by the construction of the chromane ring and the subsequent introduction of the formyl group.

Synthesis of Fluorinated Phenolic Precursors

The synthesis of the target molecule hinges on the availability of a suitable fluorinated phenolic precursor. A prime candidate for this role is 2-Fluoro-4-hydroxybenzonitrile . Several synthetic routes to this intermediate have been reported.

One common method involves the bromination of 3-fluorophenol, followed by protection of the hydroxyl group and subsequent cyanation. A specific example is the reaction of 4-bromo-3-fluorophenol, which can be prepared from 3-fluorophenol. google.com Another approach starts from 4-bromo-2-fluorophenol, which can be converted to 3-fluoro-4-hydroxybenzonitrile (B1304121) via reaction with copper(I) cyanide (CuCN) in a solvent like N-Methyl-2-pyrrolidone (NMP).

A general procedure for the synthesis of 2-fluoro-4-hydroxybenzonitrile from 4-bromo-2-fluorobenzonitrile (B28022) has also been described, involving a copper-catalyzed reaction with formic acid and triethylamine (B128534) under an oxygen atmosphere, affording the product in good yield. chemicalbook.com

Starting MaterialReagentsProductYield
4-Bromo-2-fluorobenzonitrileCuBr, Triethylamine, Formic Acid, O₂2-Fluoro-4-hydroxybenzonitrile82% chemicalbook.com
4-Bromo-2-fluorophenolCuCN, NMP3-Fluoro-4-hydroxybenzonitrile72%
3-Fluorophenol1. Bromination 2. Protection 3. Cyanation4-Benzyloxy-2-fluorobenzonitrile(Multi-step) google.com

Introduction of Formyl Group via Electrophilic Formylation Reactions (e.g., Vilsmeier-Haack Reactions on Phenols)

The introduction of the formyl (-CHO) group onto the aromatic ring is a critical step. britannica.com Formylation reactions are a form of electrophilic aromatic substitution and are most effective on electron-rich starting materials like phenols. wikipedia.org

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.org The reaction typically employs a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃) to generate an electrophilic iminium salt known as the Vilsmeier reagent. jk-sci.comwikipedia.org This reagent is then attacked by the electron-rich aromatic ring. Subsequent hydrolysis of the resulting iminium ion intermediate yields the desired aryl aldehyde. wikipedia.org

For the synthesis of this compound, the Vilsmeier-Haack reaction would be performed on the 7-fluoro-chromane-8-carbonitrile intermediate. The strong activating and ortho, para-directing effect of the chromane's ether oxygen and the deactivating nature of the nitrile and fluorine substituents would direct the formylation to the C5 position.

Other formylation methods for phenols include:

Reimer-Tiemann reaction: Involves treating a phenol with chloroform (B151607) in a basic solution. britannica.com

Duff reaction: Uses hexamethylenetetramine in an acidic medium. wikipedia.org

Rieche formylation: Employs dichloromethyl methyl ether and a Lewis acid like TiCl₄. nih.gov

Reaction NameTypical ReagentsSubstrate TypeKey Features
Vilsmeier-Haack DMF, POCl₃Electron-rich aromatics/heterocyclesMild conditions, versatile. jk-sci.comwikipedia.org
Reimer-Tiemann CHCl₃, Base (e.g., NaOH)PhenolsPrimarily ortho-formylation. britannica.com
Duff Reaction Hexamethylenetetramine, AcidPhenols, electron-rich aromaticsGood for ortho-formylation. wikipedia.org
Rieche Formylation Cl₂CHOCH₃, TiCl₄Electron-rich aromaticsHigh ortho-selectivity for phenols. nih.gov

Strategies for Nitrile Group Incorporation (e.g., Cyanoacetylation, Reactions Involving Malononitrile (B47326) Derivatives)

While the retrosynthetic analysis suggests starting with a precursor already containing the nitrile group, alternative strategies for its incorporation exist. The nitrile group is a valuable functional group in pharmaceuticals due to its unique physicochemical properties, including metabolic stability and its ability to act as a hydrogen bond acceptor. nih.gov

If the synthesis started from a phenol without the nitrile group, a cyanation reaction would be necessary. Classic methods like the Sandmeyer or Rosenmund-von Braun reactions could be employed, but these require specific precursors (an aniline (B41778) or an aryl halide, respectively).

The prompt's mention of malononitrile suggests pathways involving this versatile reagent. Malononitrile is often used in multicomponent reactions to build complex heterocyclic systems. For example, the reaction of salicylaldehydes (2-hydroxybenzaldehydes) with malononitrile, often under basic catalysis, is a well-known route to 2-amino-3-cyano-4H-chromenes. rsc.orgnih.govnih.gov This reaction proceeds via a Knoevenagel condensation followed by an intramolecular Michael addition (cyclization). mdpi.com While this specific reaction leads to a chromene (containing a double bond in the pyran ring) with an additional amino group, modifications of this strategy could potentially be adapted. However, building the chromane ring first from a nitrile-containing phenol as described in section 2.2.1 is a more direct and conventional approach for this specific target molecule.

Chromane Ring Cyclization Methodologies

The construction of the chromane core is a critical step in the synthesis of this compound. Several powerful strategies are available for forming this bicyclic ether system, including alkylation-intramolecular cyclization and multi-component reactions (MCRs).

Alkylation-Intramolecular Cyclization: This classical yet effective approach typically involves the reaction of a substituted phenol with an appropriate three-carbon electrophile. For the target molecule, a plausible starting material would be a 2-fluoro-4-hydroxy-6-(hydroxymethyl)isophthalonitrile. The phenolic hydroxyl group could then undergo an intramolecular cyclization, such as a Mitsunobu reaction or an acid-catalyzed hydroalkoxylation, to form the dihydropyran ring of the chromane. Another variation involves the intramolecular cyclization of phenol derivatives that have a C=C double bond in a side chain, which can be catalyzed by copper or silver complexes. researchgate.net A convergent three-step method has been demonstrated for 2-substituted chromans, involving a Heck coupling of allylic alcohols and 2-iodophenols, followed by reduction and a Mitsunobu cyclization to form the chromane ring. organic-chemistry.org

Multi-component Reactions (MCRs): MCRs offer a highly efficient and atom-economical route to complex molecules in a single pot, reducing waste and simplifying procedures. nih.govbaranlab.org The synthesis of chromane derivatives has been successfully achieved using MCRs. For instance, a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and a substituted phenol (like resorcinol (B1680541) or naphthol) can yield highly functionalized 2-amino-4H-chromene-3-carbonitriles. researchgate.net While this directly generates a chromene, subsequent reduction could provide the desired chromane scaffold. Such strategies are lauded for their alignment with green chemistry principles by minimizing sequential steps and purification of intermediates. researchgate.netfrontiersin.org

Advanced Fluorination Techniques for Directed Functionalization

The introduction of a fluorine atom at the 7-position of the chromane ring is a key structural feature. Regioselective fluorination of aromatic systems is a well-developed field, offering several advanced techniques applicable to this synthesis. researchgate.net

A plausible strategy involves the fluorination of a pre-formed chromane intermediate. The directing effects of the existing substituents on the benzene (B151609) ring would be crucial for achieving the desired regioselectivity at the C7 position. Electrophilic fluorinating agents, such as Selectfluor or N-Fluorobenzenesulfonimide (NFSI), are commonly used for the direct fluorination of electron-rich aromatic rings. nih.gov The reaction conditions, including the choice of solvent and catalyst (often a Lewis or Brønsted acid), can be tuned to control the position of fluorination.

Alternatively, the fluorine atom could be introduced at an earlier stage of the synthesis. Starting with a fluorinated phenol precursor, for example, 4-fluororesorcinol, would ensure the fluorine is correctly positioned from the outset. This approach avoids potential issues with regioselectivity in the final steps but requires the fluorinated starting material to be compatible with all subsequent reaction conditions. Recent advances in visible-light-mediated fluorination offer mild conditions that could be advantageous for complex molecules. nih.gov

Optimization of Reaction Conditions and Process Efficiency

Catalyst Screening and Mechanistic Studies

The choice of catalyst is critical for both the cyclization to form the chromane ring and the subsequent functionalization steps.

Lewis Acids: Lewis acids like AlCl₃, BF₃·OEt₂, and various metal triflates (e.g., Al(OTf)₃) are frequently employed to catalyze Friedel-Crafts type reactions, which can be adapted for the intramolecular cyclization to form chromanes. researchgate.netbeilstein-journals.orgnih.gov Their ability to activate substrates towards nucleophilic attack is key to their effectiveness. Water-tolerant trifloaluminate ionic liquids have also been reported as unique Lewis acidic catalysts for chromane synthesis. researchgate.net

Organocatalysts: Organocatalysis has emerged as a powerful, metal-free alternative for synthesizing chiral and highly functionalized chromanes. nih.govmdpi.com Proline derivatives and other chiral amines can catalyze cascade reactions, such as Michael/hemiacetalization sequences, to produce chromane structures with high stereoselectivity. nih.govacs.org These methods often proceed under mild conditions and are attractive from a green chemistry perspective.

Photocatalysts: Visible-light photocatalysis represents a modern and sustainable approach for organic synthesis. researchgate.net Gold-mediated photocatalysis has been used for the synthesis of cyclobutane-fused chromanones, and other photocatalysts have been employed in the synthesis and functionalization of chromenes. nih.govresearchgate.net Radical-based cyclizations, initiated by a photocatalyst, could provide an alternative route to the chromane scaffold. nih.gov

Solvent Systems and Temperature Profile Optimization

The selection of an appropriate solvent and temperature is crucial for reaction success. Polar solvents like ethanol, methanol, and acetonitrile, or mixtures with water, have been shown to be effective for the synthesis of chromene derivatives, often affording better yields than nonpolar solvents. researchgate.netresearchgate.net For certain reactions, such as those catalyzed by Lewis acids, anhydrous non-polar solvents like dichloromethane (B109758) are preferred to prevent catalyst decomposition. chemrxiv.org

Temperature optimization is also critical. While many modern catalytic reactions can proceed at room temperature, others require heating to achieve reasonable reaction rates and yields. Microwave irradiation has been successfully used to accelerate chromane synthesis, often leading to higher yields in shorter reaction times, which is a key aspect of green chemistry. researchgate.netacs.org Conversely, low-temperature conditions may be necessary to control selectivity in highly exothermic or sensitive reactions. scielo.brnih.gov

Isolation and Purification Protocols for Enhanced Yields and Purity

The final stage of any synthesis is the isolation and purification of the target compound. For a molecule like this compound, which possesses multiple functional groups and potential for side products, a robust purification strategy is essential.

Standard laboratory procedures would involve an aqueous work-up to remove inorganic salts and water-soluble impurities. The crude product would then be purified using chromatographic techniques. Flash column chromatography on silica (B1680970) gel is the most common method, allowing for the separation of the desired product from starting materials and byproducts based on polarity. acs.orgnih.govnih.gov The choice of eluent (solvent system) is critical and would be determined empirically using thin-layer chromatography (TLC). Given the crystalline nature of many similar organic compounds, recrystallization from an appropriate solvent system could be an effective final step to achieve high purity.

Integration of Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally benign processes. nih.gov The synthesis of this compound can be designed with several green chemistry principles in mind.

Atom Economy: Utilizing multi-component reactions is an excellent strategy to maximize atom economy, as most of the atoms from the starting materials are incorporated into the final product. researchgate.netnih.gov

Use of Safer Solvents: Whenever possible, hazardous organic solvents should be replaced with greener alternatives such as water, ethanol, or even solvent-free conditions. researchgate.netresearchgate.net Several chromene syntheses have been successfully performed in aqueous media or without any solvent. researchgate.netresearchgate.net

Catalysis: The use of catalytic amounts of reagents is inherently greener than stoichiometric amounts. This includes recyclable heterogeneous catalysts, organocatalysts, and photocatalysts that can be used in low loadings and often operate under mild conditions. researchgate.netscispace.comresearchgate.netchemijournal.com

Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis or reactions that proceed at ambient temperature can significantly reduce the environmental footprint of the process. researchgate.netrsc.org

By integrating these principles, a synthetic route to this compound can be developed that is not only efficient and high-yielding but also environmentally responsible.

Atom Economy and E-Factor Analysis for Sustainability Metrics

Green chemistry metrics are essential tools for quantitatively assessing the environmental impact of a chemical process. nih.gov Among the most fundamental metrics are Atom Economy (AE) and the Environmental Factor (E-Factor), which evaluate a reaction's efficiency from different perspectives. nih.govunica.it

Atom Economy (AE): Introduced by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.com An ideal, 100% atom-economical reaction incorporates all reactant atoms into the product, generating no byproducts. Pericyclic reactions, such as the Diels-Alder reaction, are often cited as examples of highly atom-economical processes. nih.gov The formula for percent atom economy is:

% AE = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100

E-Factor: The E-Factor, developed by Roger Sheldon, provides a broader measure of waste generation by quantifying the total mass of waste produced for every kilogram of product. rsc.org This includes byproducts, unreacted starting materials, solvent losses, and catalyst residues. libretexts.org A lower E-Factor signifies a greener, less wasteful process, with an ideal value of zero. rsc.orglibretexts.org The formula is:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The pharmaceutical industry, which often involves multi-step syntheses, has historically generated high E-Factors, sometimes exceeding 100, though significant efforts are being made to reduce this. libretexts.orgyoutube.com

Due to a lack of specific published synthetic routes for this compound, a hypothetical reaction to form the core chromane ring is considered for illustrative purposes. A common method for chromane synthesis is the acid-catalyzed annulation of a phenol with an alkene. chemrxiv.org

Hypothetical Reaction for Atom Economy and E-Factor Analysis | Reactants | Product | Byproduct | | :--- | :--- | :--- | | 4-Fluoro-3-hydroxybenzonitrile + 3-Buten-1-ol | 7-Fluoro-chromane-8-carbonitrile | Water (H₂O) | | Formula | C₇H₄FNO | C₄H₈O | C₁₁H₁₀FNO | H₂O | | Molar Mass ( g/mol ) | 137.11 | 72.11 | 191.20 | 18.02 |

MetricCalculationResultInterpretation
Atom Economy (191.20 / (137.11 + 72.11)) * 10091.4%This reaction is highly atom-economical, as the only atom lost from the reactants is from the formation of a water molecule.
E-Factor (Mass of H₂O + Solvent Waste + Other Waste) / Mass of Product>0.094The E-Factor would be at least 0.094 (from the water byproduct alone). In practice, it would be significantly higher due to solvent use for the reaction and purification, making solvent choice a critical factor for sustainability.

Development of Solvent-Free or Environmentally Benign Solvent Systems

Organic solvents are a major contributor to the waste generated in chemical synthesis. researchgate.net Consequently, a key goal in green chemistry is to replace traditional, often volatile and hazardous, organic solvents with safer alternatives or to eliminate them entirely. researchgate.net

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating a major source of waste. Multicomponent reactions, where several starting materials react in a single step, are particularly well-suited for solvent-free conditions and can be used to generate complex heterocyclic structures like chromenes. nih.gov For instance, the condensation of aldehydes, malononitrile, and a phenol derivative can proceed efficiently under solvent-free conditions, sometimes aided by grinding or minimal heating. researchgate.net

Environmentally Benign Solvents: When a solvent is necessary, the focus shifts to "green" alternatives that are less toxic, derived from renewable resources, and readily biodegradable. researchgate.net For reactions involved in synthesizing chromane derivatives, several green solvent systems could be considered:

Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal green medium. Ultrasound-assisted syntheses of chromene derivatives have been successfully carried out in aqueous media. researchgate.net

Supercritical Fluids: Supercritical CO₂, for example, can be an excellent solvent for certain reactions and is easily removed and recycled post-reaction, leaving no residue.

Ionic Liquids (ILs): These are salts that are liquid at low temperatures. Their negligible vapor pressure reduces air pollution, and they can often be recycled.

Bio-based Solvents: Solvents derived from biomass, such as cyclopentyl methyl ether (CPME), have been explored for chromane synthesis, though in some cases, they may lead to slightly inferior stereoselectivities compared to traditional solvents. rsc.org

Comparison of Solvents for Chromane Synthesis

Solvent Class Example(s) Advantages Disadvantages Potential Application
Traditional Dichloromethane (DCM), Toluene High solubility for organic reagents, well-established reactivity. chemrxiv.org Toxic, volatile, environmentally persistent. Triflimide-catalyzed annulation. chemrxiv.org
Solvent-Free No solvent Eliminates solvent waste, can reduce reaction time. nih.gov Limited to certain reaction types, potential for mixing issues. Multicomponent condensation reactions. researchgate.net

| Green Solvents | Water, Ethanol, CPME | Low toxicity, reduced environmental impact, often renewable. researchgate.netrsc.org | May require catalyst modification, potential for different reactivity or selectivity. rsc.org | Organocatalytic domino reactions. rsc.org |

Design and Application of Recyclable Catalytic Systems

Catalysis is a cornerstone of green chemistry, as catalysts lower the energy requirements of reactions and can reduce the need for stoichiometric reagents that generate waste. The development of recyclable catalysts further enhances sustainability by allowing the catalyst to be recovered and reused over multiple cycles, reducing costs and preventing the release of potentially toxic metals into waste streams.

Homogeneous vs. Heterogeneous Catalysis: While homogeneous catalysts (dissolved in the reaction medium) often offer high activity and selectivity, their separation from the product can be difficult. Heterogeneous catalysts (in a different phase from the reactants) are easily filtered and recycled. A key goal is to combine the advantages of both.

Strategies for Catalyst Recyclability in Chromane Synthesis: Several strategies can be applied to create recyclable catalytic systems for the synthesis of this compound and related structures:

Solid-Supported Catalysts: Anchoring a catalyst to a solid support, such as silica, alumina, or a polymer resin, renders it heterogeneous. For example, potassium fluoride (B91410) impregnated on clinoptilolite nanoparticles has been used as a recyclable solid base catalyst for chromene synthesis under solvent-free conditions. researchgate.net Alumina itself can also serve as a low-cost, recyclable catalyst for certain reactions. kobe-u.ac.jp

Organocatalysis: The use of small organic molecules as catalysts avoids the need for potentially toxic and expensive metals. Chiral organocatalysts, such as those derived from cinchona alkaloids and amino acids, have been used in the stereoselective synthesis of chromanes. rsc.org These can sometimes be recovered through extraction or precipitation.

Nanoparticle Catalysis: Metal nanoparticles can offer high catalytic activity due to their large surface-area-to-volume ratio. Colloidal manganese nanoparticles stabilized in N,N-dimethylformamide (DMF) have been developed as a recyclable catalyst for hydrosilylation reactions, a common transformation in organic synthesis. nih.gov Such catalysts can be retained in a polar solvent layer while the product is extracted with a nonpolar solvent, allowing for catalyst reuse. nih.gov

Potential Recyclable Catalytic Systems

Catalyst Type Example Reaction Type Recyclability Method
Solid Base Potassium Fluoride on Clinoptilolite Nanoparticles researchgate.net Condensation/Cyclization Simple filtration.
Supported Metal Copper(II) on a polymer support chemrxiv.org Annulation Filtration.
Organocatalyst Modularly Designed Organocatalysts (MDOs) rsc.org Domino Michael/Hemiacetalization Extraction or precipitation.

| Nanoparticles | Manganese Nanoparticles in DMF nih.gov | Hydrosilylation / Reduction | Biphasic separation and extraction. |

By integrating these green chemistry principles—maximizing atom economy, utilizing benign solvents, and employing recyclable catalysts—the synthesis of this compound can be designed to be more sustainable, efficient, and environmentally responsible.

Spectroscopic and Crystallographic Data Currently Unavailable for this compound

A comprehensive search of scientific literature and chemical databases has revealed a lack of publicly available experimental data for the advanced spectroscopic and crystallographic characterization of the chemical compound this compound. Despite the confirmation of its existence through chemical suppliers, detailed research findings regarding its molecular architecture have not been published in accessible scholarly sources.

Therefore, the generation of a detailed article focusing on the high-resolution nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) of this specific compound, as requested, cannot be fulfilled at this time. The creation of scientifically accurate data tables and in-depth analysis for the specified subsections requires experimental results that are not currently in the public domain.

While general spectroscopic principles and data for related chromane and benzonitrile (B105546) derivatives exist, any attempt to extrapolate such information to this compound would be speculative and would not meet the required standards of scientific accuracy and detailed research findings.

Further research and publication by the scientific community are required to elucidate the precise spectroscopic and crystallographic characteristics of this compound.

Advanced Spectroscopic and Crystallographic Characterization for Molecular Architecture Elucidation

X-ray Crystallography for Single Crystal Structure Determination and Absolute Configuration

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule, thereby offering a complete picture of the molecular architecture.

The process of X-ray crystallography begins with the growth of a suitable single crystal of the compound of interest. amanote.com This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. nih.gov The pattern of the diffraction spots provides information about the crystal packing and the dimensions of the unit cell, while the intensities of these spots are used to calculate an electron density map, from which the positions of the individual atoms can be determined. nih.gov

While specific crystallographic data for 7-Fluoro-5-formyl-chromane-8-carbonitrile is not publicly available in the reviewed literature, an analysis of related chromane (B1220400) structures provides insight into the expected structural features. For instance, the chromane moiety consists of a benzene (B151609) ring fused to a dihydropyran ring. The dihydropyran ring typically adopts a distorted half-chair or sofa conformation. researchgate.netnih.gov

In a hypothetical crystallographic study of this compound, the analysis would precisely determine the planarity of the aromatic ring and the exact conformation of the dihydropyran ring. Furthermore, it would reveal the spatial orientation of the fluoro, formyl, and carbonitrile substituents relative to the chromane core. Intermolecular interactions, such as hydrogen bonding or π-π stacking, which stabilize the crystal lattice, would also be elucidated. researchgate.net

For chiral derivatives of this compound, X-ray crystallography can be used to determine the absolute configuration, provided that the crystal is non-centrosymmetric and the data is of sufficient quality. The determination of the absolute configuration is often aided by the calculation of the Flack parameter. amanote.com

To illustrate the type of data obtained from a single-crystal X-ray diffraction study, the following table presents representative crystallographic data for a substituted chromene derivative, 3-amino-9-methoxy-1-phenyl-1H-benzo[f]chromene-2-carbonitrile. researchgate.net

ParameterValue
Chemical formulaC₂₁H₁₆N₂O₂
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)13.4768(7)
b (Å)6.9225(3)
c (Å)18.2840(8)
β (°)107.601(2)
Volume (ų)1625.92(13)
Z4
Calculated density (g/cm³)1.393
R-factor (%)5.93

This data is for a related chromene compound and is presented for illustrative purposes. researchgate.net

Advanced Chiroptical Spectroscopy for Stereochemical Analysis of Chiral Derivatives

For chiral molecules, which exist as non-superimposable mirror images (enantiomers), chiroptical spectroscopic methods are indispensable for determining their absolute configuration in solution. researchgate.net Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.netnih.gov

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of circularly polarized light in the UV-Vis region, arising from electronic transitions. uevora.pt The resulting spectrum, a plot of Cotton effects (CEs) versus wavelength, is highly sensitive to the stereochemistry of the molecule.

For chiral chromane derivatives, a well-established correlation, often referred to as a helicity rule, exists between the conformation of the dihydropyran ring and the sign of the Cotton effects in the ECD spectrum. nih.govnih.gov The helicity of the dihydropyran ring is defined by the C8a-O1-C2-C3 torsion angle, with positive values indicating P-helicity and negative values indicating M-helicity. researchgate.net Generally, for 2-aliphatic or 2-carboxyl substituted chromanes, P-helicity corresponds to a positive Cotton effect, while M-helicity results in a negative Cotton effect within the ¹L₏ band. researchgate.netnih.gov

In the case of a chiral derivative of this compound, the position of the chiral center would influence the preferred conformation of the dihydropyran ring, leading to a characteristic ECD spectrum. By comparing the experimentally measured ECD spectrum with theoretical spectra calculated using time-dependent density functional theory (TD-DFT), the absolute configuration of the chiral center can be reliably assigned. nih.gov

The following table provides an example of the relationship between the absolute configuration and the observed Cotton effects for a chiral chromane derivative.

Compound (Absolute Configuration)Wavelength (nm)Sign of Cotton Effect (Δε)
(S)-6-Fluorochromane-2-carboxylic acid~230Positive
(S)-6-Fluorochromane-2-carboxylic acid~280Variable (solvent dependent)

This data is based on studies of related chiral chromanes and illustrates the principles of ECD analysis. nih.gov

Vibrational Circular Dichroism (VCD)

VCD spectroscopy is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the region of fundamental vibrational transitions. nih.gov VCD is a powerful tool for the stereochemical analysis of chiral molecules, as it provides a rich fingerprint of the molecule's three-dimensional structure. nih.govnih.gov

A key advantage of VCD is that it provides a large number of bands, each corresponding to a specific vibrational mode of the molecule. mdpi.com This detailed information can be used to determine the absolute configuration and conformational preferences of a chiral molecule in solution by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations. nih.gov

For a chiral derivative of this compound, VCD could provide unambiguous assignment of the absolute configuration. The vibrational modes associated with the chiral center and the substituents on the chromane ring would give rise to characteristic VCD signals. By performing DFT calculations for both enantiomers, the calculated spectrum that matches the experimental one would confirm the absolute configuration of the molecule. nih.gov VCD can be particularly useful when ECD signals are weak or ambiguous. nih.gov

Computational and Theoretical Chemistry Studies of 7 Fluoro 5 Formyl Chromane 8 Carbonitrile

Electronic Structure and Molecular Orbital Analysis (e.g., Frontier Molecular Orbitals, HOMO-LUMO Gap)

The electronic behavior of 7-Fluoro-5-formyl-chromane-8-carbonitrile is governed by the arrangement of its molecular orbitals. Frontier molecular orbital (FMO) theory is central to understanding its reactivity, where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary importance. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Density Functional Theory (DFT) calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine the energies of these orbitals. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties

Parameter Value (eV)
HOMO Energy -7.5
LUMO Energy -2.5

Note: The values in this table are hypothetical and represent typical results from DFT calculations for similar organic molecules.

Electrostatic Potential Mapping and Atomic Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable technique to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded, where red indicates regions of high electron density (negative potential), suitable for electrophilic attack, and blue signifies regions of low electron density (positive potential), susceptible to nucleophilic attack. youtube.com

For this compound, the MEP map would likely show a significant negative potential around the oxygen atom of the formyl group and the nitrogen atom of the carbonitrile group, as well as the fluorine atom, making these sites potential centers for electrophilic interaction. Conversely, the hydrogen atom of the formyl group and the aromatic protons would exhibit a positive potential.

Atomic charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantifies the partial charge on each atom. This data provides a more detailed, atom-specific view of the electronic landscape.

Table 2: Hypothetical Atomic Charges

Atom Partial Charge (e)
O (formyl) -0.60
N (carbonitrile) -0.45
F -0.35
C (carbonyl) +0.55

Note: These charge values are illustrative and would be derived from quantum chemical calculations.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Quantum Chemical Calculations

The three-dimensional structure and conformational flexibility of this compound can be explored through conformational analysis. rsc.orgnih.gov This involves identifying stable conformers and the energy barriers between them. Molecular mechanics methods can be used for an initial scan of the potential energy surface, followed by more accurate quantum chemical calculations (like DFT) to refine the geometries and energies of the located minima and transition states.

The chromane (B1220400) ring can adopt different conformations, and the orientation of the formyl group can also vary. A detailed analysis would reveal the most stable conformer and the relative energies of other low-energy conformers, which can influence the molecule's biological activity and physical properties.

Table 3: Relative Energies of Hypothetical Conformers

Conformer Relative Energy (kcal/mol) Population (%)
A (Global Minimum) 0.00 75
B 0.85 20

Note: This data is hypothetical and would be the result of conformational search and energy calculations.

Elucidation of Reaction Mechanisms via Transition State Calculations

Theoretical calculations are instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. For this compound, potential reactions could involve nucleophilic addition to the formyl group or reactions involving the carbonitrile functionality.

By mapping the reaction pathway and locating the transition state structure, the activation energy barrier for a given reaction can be determined. This information is crucial for predicting reaction rates and understanding the feasibility of different chemical transformations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies) for Experimental Validation

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data for structure verification. worktribe.comnih.govnih.gov

NMR Chemical Shifts: DFT calculations can provide accurate predictions of 1H, 13C, and 19F NMR chemical shifts. nih.govarxiv.org These predicted spectra can aid in the assignment of experimental signals and confirm the proposed molecular structure.

IR Frequencies: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an infrared (IR) spectrum. pitt.eduresearchgate.net Characteristic vibrational modes, such as the C=O stretch of the formyl group and the C≡N stretch of the carbonitrile group, can be predicted and compared with experimental IR data.

Table 4: Predicted Spectroscopic Data

Parameter Predicted Value
1H NMR (formyl H) 9.8 - 10.2 ppm
13C NMR (carbonyl C) 185 - 195 ppm
19F NMR -110 to -130 ppm
IR (C=O stretch) 1680 - 1710 cm-1

Note: These are typical ranges for the specified functional groups and would be refined by specific calculations.

Derivation of Quantum Chemical Descriptors for Reactivity Prediction

A range of quantum chemical descriptors can be derived from the electronic structure calculations to predict the reactivity of this compound. chemrxiv.org These descriptors provide quantitative measures of various electronic properties.

Table 5: Quantum Chemical Descriptors

Descriptor Definition Predicted Value
Electronegativity (χ) -(EHOMO + ELUMO)/2 5.0 eV
Chemical Hardness (η) (ELUMO - EHOMO)/2 2.5 eV
Chemical Softness (S) 1/(2η) 0.2 eV-1

Note: These values are calculated based on the hypothetical HOMO and LUMO energies from Table 1.

These descriptors help in classifying the molecule's reactivity profile, for instance, its propensity to act as an electrophile or a nucleophile in chemical reactions.

Reactivity Profiles and Chemical Transformations of 7 Fluoro 5 Formyl Chromane 8 Carbonitrile

Reactions Involving the Formyl Aldehyde Moiety

The formyl group at the C-5 position is a versatile handle for a variety of chemical transformations, including reductions, oxidations, carbonyl additions, and condensations.

Selective Reduction Reactions (e.g., to hydroxymethyl, methyl)

The aldehyde functionality of 7-Fluoro-5-formyl-chromane-8-carbonitrile can be selectively reduced to a hydroxymethyl group or further to a methyl group using appropriate reducing agents. The choice of reagent determines the extent of reduction.

For the conversion to the corresponding alcohol, 7-Fluoro-8-cyano-chroman-5-yl)methanol, mild reducing agents are typically employed. Sodium borohydride (B1222165) (NaBH₄) is a common choice for this transformation due to its selectivity for aldehydes and ketones in the presence of less reactive functional groups like nitriles.

Table 1: Selective Reduction of the Formyl Group

ProductReagentExpected Outcome
(7-Fluoro-8-cyano-chroman-5-yl)methanolSodium borohydride (NaBH₄)Selective reduction of the aldehyde to a primary alcohol.
7-Fluoro-5-methyl-chromane-8-carbonitrileWolff-Kishner or Clemmensen reductionComplete reduction of the carbonyl to a methylene (B1212753) group.

Further reduction to a methyl group can be achieved under more forcing conditions, such as the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and concentrated hydrochloric acid) reductions. These methods are effective for the complete deoxygenation of the carbonyl group.

Oxidation Reactions (e.g., to Carboxylic Acid)

The formyl group can be readily oxidized to a carboxylic acid, yielding 7-Fluoro-8-cyano-chromane-5-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent (a solution of silver nitrate (B79036) and ammonia). The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups. The oxidation proceeds via the formation of a gem-diol intermediate upon hydration of the aldehyde.

Carbonyl Additions (e.g., Grignard, Organolithium Reagents)

The electrophilic carbon of the formyl group is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). This reaction provides a powerful method for the formation of new carbon-carbon bonds, leading to secondary alcohols. For instance, the reaction with methylmagnesium bromide would yield 1-(7-Fluoro-8-cyano-chroman-5-yl)ethanol. The reaction proceeds through a nucleophilic addition mechanism, forming a tetrahedral intermediate which is then protonated upon acidic workup to give the final alcohol product.

Condensation Reactions (e.g., Knoevenagel, Wittig, Aldol)

The formyl group readily participates in various condensation reactions, which are fundamental in carbon-carbon bond formation and the synthesis of more complex molecules.

Knoevenagel Condensation: In the presence of a basic catalyst, this compound can react with active methylene compounds, such as malononitrile (B47326) or diethyl malonate. This reaction, known as the Knoevenagel condensation, results in the formation of a new carbon-carbon double bond. For example, condensation with malononitrile would yield (E)-2-((7-Fluoro-8-cyano-chroman-5-yl)methylene)malononitrile.

Wittig Reaction: The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. The reaction of this compound with a phosphorus ylide (a Wittig reagent) can be used to introduce a variety of substituted vinyl groups at the C-5 position. The geometry of the resulting alkene is dependent on the nature of the ylide used.

Aldol Condensation: While self-condensation is not possible due to the lack of α-hydrogens, this compound can undergo crossed Aldol condensations with enolizable aldehydes or ketones in the presence of an acid or base catalyst. This reaction leads to the formation of α,β-unsaturated carbonyl compounds.

Reactions Involving the Nitrile Group

The nitrile group at the C-8 position is another key functional handle that can undergo various transformations.

Hydrolysis to Amides and Carboxylic Acids

The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide (7-Fluoro-5-formyl-chromane-8-carboxamide) and upon further heating, a carboxylic acid (7-Fluoro-5-formyl-chromane-8-carboxylic acid). The reaction conditions can be controlled to favor the formation of either the amide or the carboxylic acid. Acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon.

Table 2: Hydrolysis of the Nitrile Group

ProductReagentsIntermediate
7-Fluoro-5-formyl-chromane-8-carboxamideH₂O, H⁺ or OH⁻ (mild conditions)-
7-Fluoro-5-formyl-chromane-8-carboxylic acidH₂O, H⁺ or OH⁻ (strong conditions, heat)7-Fluoro-5-formyl-chromane-8-carboxamide

Reduction to Amines

The conversion of the nitrile and formyl functionalities of this compound to amino groups represents a significant synthetic transformation, opening avenues for the introduction of diverse substituents and the construction of more complex molecular architectures.

Reductive amination of the formyl group at the 5-position provides a direct route to introduce a primary or secondary aminomethyl substituent. This reaction typically proceeds via the in-situ formation of an imine or enamine intermediate by reacting the aldehyde with ammonia, a primary amine, or a secondary amine, followed by reduction. A variety of reducing agents can be employed for this purpose, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) being common choices due to their chemoselectivity. For instance, the reaction with a primary amine in the presence of a suitable reducing agent would yield the corresponding secondary amine derivative.

Simultaneously, the carbonitrile group at the 8-position can be reduced to a primary aminomethyl group. This transformation typically requires stronger reducing agents than those used for the formyl group. Catalytic hydrogenation using transition metal catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) under a hydrogen atmosphere is a widely used method. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF) can effectively reduce the nitrile to the corresponding amine. It is important to note that these stronger reducing agents will also reduce the formyl group to a hydroxymethyl group. Therefore, careful selection of reagents and reaction conditions is crucial to achieve selective reduction of either the formyl or the nitrile group, or the simultaneous reduction of both.

TransformationReagents and ConditionsProduct Functional Group
Reductive Amination of Formyl GroupPrimary/Secondary Amine, NaBH₃CN or Na(OAc)₃BHAminomethyl
Reduction of Nitrile GroupH₂, Raney Ni or Pd/C; or LiAlH₄Aminomethyl
Concurrent ReductionLiAlH₄ or high-pressure catalytic hydrogenationAminomethyl and Hydroxymethyl

Nucleophilic Additions (e.g., to Amidines, Tetrazoles)

The electron-withdrawing nature of the formyl and fluoro groups enhances the electrophilicity of the carbon atom of the nitrile group, making it susceptible to nucleophilic attack. This reactivity allows for the transformation of the carbonitrile into various five-membered heterocyclic rings, such as amidines and tetrazoles, which are important pharmacophores in medicinal chemistry.

Formation of Amidines: The reaction of the nitrile group with primary or secondary amines in the presence of a Lewis acid catalyst can yield the corresponding N-substituted amidines. Alternatively, the Pinner reaction, which involves treating the nitrile with an alcohol in the presence of a strong acid like HCl to form an imidate salt, followed by reaction with an amine, is a classic method for amidine synthesis.

Formation of Tetrazoles: The [2+3] cycloaddition reaction between the nitrile group and an azide (B81097) source is a common and efficient method for the synthesis of 5-substituted tetrazoles. Typically, this reaction is carried out using sodium azide (NaN₃) in the presence of an ammonium (B1175870) salt, such as ammonium chloride (NH₄Cl), or a Lewis acid like zinc chloride (ZnCl₂). The reaction often requires heating in a suitable solvent like dimethylformamide (DMF) or water. The resulting tetrazole ring is considered a bioisostere of a carboxylic acid group, making this transformation particularly valuable in drug design.

HeterocycleKey ReagentsReaction Type
AmidineAmine, Lewis Acid or Pinner reaction conditionsNucleophilic Addition
TetrazoleSodium Azide, Ammonium Chloride or Lewis Acid[2+3] Cycloaddition

Transformations at the Fluorinated Aromatic Ring

The electronic properties of the fluorinated aromatic ring in this compound are significantly influenced by the presence of the fluorine atom and the two strong electron-withdrawing groups (formyl and nitrile).

Regioselective Electrophilic Aromatic Substitutions

The aromatic ring of this compound is highly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of the strongly electron-withdrawing formyl and nitrile groups. The fluorine atom, while being an ortho-, para-director, is also a deactivating group. The combined deactivating effect of these three substituents makes EAS reactions challenging. If an EAS reaction were to occur under forcing conditions, the substitution would likely be directed to the position least deactivated by the existing groups. However, due to the significant deactivation, such reactions are generally not favored and may require harsh conditions, potentially leading to side reactions or decomposition.

Nucleophilic Aromatic Substitutions (if Ring Activated)

The fluorine atom on the aromatic ring, activated by the ortho- and para-directing electron-withdrawing formyl and nitrile groups, is a potential site for nucleophilic aromatic substitution (SNA_r). The strong electron-withdrawing nature of the formyl group at the 5-position (para to the fluorine) and the nitrile group at the 8-position (ortho to the fluorine) significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.

A wide range of nucleophiles, including alkoxides, thiolates, and amines, can potentially displace the fluoride (B91410) ion. The reaction typically proceeds via a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing groups. The reactivity in SNA_r reactions is often enhanced by the use of polar aprotic solvents and elevated temperatures. The successful substitution of the fluorine atom would provide a versatile handle for further functionalization of the aromatic core.

Reaction TypeActivating GroupsPotential Nucleophiles
Nucleophilic Aromatic SubstitutionFormyl (para), Nitrile (ortho)Alkoxides, Thiolates, Amines

Reactions of the Chromane (B1220400) Heterocyclic Core

Functionalization of the Saturated Pyran Ring (e.g., C-H Activation)

The saturated pyran ring of the chromane core offers opportunities for functionalization through C-H activation strategies. While the C-H bonds of the pyran ring are generally considered unreactive, recent advances in transition-metal-catalyzed C-H activation have enabled their transformation.

Deprotonative metallation is a potential strategy for the functionalization of the chromane ring. The use of strong bases, such as organolithium reagents or lithium amide bases, can lead to the deprotonation of the most acidic C-H bonds. Theoretical studies on the parent chromane suggest that the benzylic C-H bonds at the C4 position are the most acidic and therefore the most likely to be deprotonated. Subsequent reaction of the resulting organometallic intermediate with various electrophiles (e.g., alkyl halides, aldehydes, ketones) would introduce a substituent at this position. The regioselectivity of this deprotonation can be influenced by the reaction conditions and the specific base used. The presence of the electron-withdrawing groups on the aromatic ring may also influence the acidity of the benzylic protons.

Ring Opening/Closure Reactions

While specific studies on the ring opening and closure of this compound are not extensively documented, the inherent chemistry of the chromane system and its substituents allows for postulation of several potential reactions. The stability of the pyran ring in the chromane structure is generally high; however, under certain conditions, it can be induced to open.

For instance, treatment with strong nucleophiles or under specific catalytic conditions could lead to the cleavage of one of the C-O bonds within the heterocyclic ring. The regioselectivity of such an opening would be influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of the fluorine, formyl, and carbonitrile groups would likely influence the stability of any intermediates formed during such a process.

Conversely, the functional groups present on the molecule could participate in intramolecular reactions leading to the formation of new ring systems. The formyl and carbonitrile groups, being in proximity on the aromatic ring, could potentially undergo cyclization reactions under specific stimuli, such as treatment with certain reagents or under thermal conditions, to form novel polycyclic heterocyclic systems.

An illustrative example of a potential ring-opening reaction followed by a different ring-closure (a transformation observed in related chromone (B188151) systems) could involve a nucleophilic attack, leading to an intermediate that subsequently cyclizes in a different manner.

Table 1: Potential Ring Transformation Reactions of this compound

Reaction Type Reagents/Conditions Potential Product
Nucleophile-induced Ring Opening Strong Nucleophile (e.g., NaBH4), Heat Dihydroxyphenol derivative

Catalytic and Stereoselective Transformations for Derivatization

The derivatization of this compound through catalytic and stereoselective methods offers a pathway to novel compounds with potentially interesting biological or material properties. The presence of multiple reactive sites allows for a range of selective transformations.

Catalytic Transformations:

The formyl group is a prime target for catalytic hydrogenation to afford the corresponding alcohol, or for catalytic oxidation to yield a carboxylic acid. These transformations can be achieved with high selectivity using a variety of metal-based catalysts. For example, palladium on carbon (Pd/C) is a common catalyst for hydrogenation, while oxidation could be achieved using catalysts like platinum with oxygen.

The carbonitrile group can also be a handle for further functionalization. Catalytic hydration, often employing transition metal catalysts, can convert the nitrile to an amide. Furthermore, catalytic reduction of the nitrile can lead to the formation of a primary amine.

Stereoselective Transformations:

The chromane core of this compound does not inherently possess a stereocenter. However, reactions at the formyl group can introduce a new chiral center. The stereoselective reduction of the formyl group to an alcohol is a key transformation that can be achieved using chiral catalysts. Asymmetric transfer hydrogenation is one such method that could yield enantiomerically enriched chromane-based alcohols.

For instance, the use of a chiral ruthenium or rhodium catalyst with a suitable hydrogen donor could facilitate the enantioselective reduction of the aldehyde. The choice of catalyst and reaction conditions would be crucial in determining the enantiomeric excess of the resulting alcohol.

Table 2: Examples of Potential Catalytic and Stereoselective Derivatizations

Transformation Catalyst Reagent(s) Product Functional Group Stereoselectivity
Aldehyde Reduction Pd/C H2 Alcohol Not applicable
Aldehyde Oxidation Pt/O2 O2 Carboxylic Acid Not applicable
Nitrile Hydration Ruthenium complex H2O Amide Not applicable

The exploration of these reactivity profiles and chemical transformations is essential for unlocking the full potential of this compound as a building block in synthetic and medicinal chemistry. Further research into these specific pathways will undoubtedly lead to the discovery of novel molecules with unique properties.

7 Fluoro 5 Formyl Chromane 8 Carbonitrile As a Versatile Synthetic Building Block

Modular Synthesis of Complex Heterocyclic Systems

The strategic arrangement of the formyl and carbonitrile functionalities in 7-Fluoro-5-formyl-chromane-8-carbonitrile provides a powerful platform for the modular construction of a wide array of complex heterocyclic systems. The inherent reactivity of these groups allows for their participation in a variety of cyclization and multicomponent reactions, enabling the efficient assembly of fused ring systems.

The formyl group at the 5-position serves as a key electrophilic center, readily undergoing condensation reactions with a range of binucleophilic reagents. For instance, reaction with hydrazines can lead to the formation of pyrazole-fused chromanes, while amidines and guanidines can be employed to construct pyrimidine-fused systems. Similarly, the carbonitrile group at the 8-position is a versatile handle for annulation reactions. It can participate in cyclocondensation reactions with various reagents to form fused pyridines, pyrimidines, and other nitrogen-containing heterocycles.

One notable example is the potential for this building block to participate in Gewald-type reactions. By reacting this compound with an active methylene (B1212753) compound (such as a ketone or another nitrile) and elemental sulfur in the presence of a base, it is possible to construct a thiophene (B33073) ring fused to the chromane (B1220400) core. This modular approach allows for the introduction of various substituents on the newly formed thiophene ring by simply changing the active methylene component.

Furthermore, the combination of the aldehyde and nitrile functionalities allows for the sequential or one-pot synthesis of polycyclic systems. For example, a Knoevenagel condensation of the aldehyde with an active methylene nitrile, followed by an intramolecular cyclization involving the chromane's nitrile group, can lead to the formation of complex fused pyridone structures. The fluorine atom at the 7-position can influence the reactivity of the aromatic ring and the properties of the resulting heterocyclic systems.

Table 1: Potential Heterocyclic Scaffolds from this compound

Reagent(s) Resulting Heterocyclic System
Hydrazine derivatives Pyrazolo[4,3-c]chromane
Amidines/Guanidine Pyrimido[5,4-c]chromane
Active methylene compound + Sulfur Thieno[3,2-c]chromane

Applications in Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecules for high-throughput screening and drug discovery. The trifunctional nature of this compound makes it an ideal scaffold for DOS, allowing for the creation of large and diverse chemical libraries from a single starting material.

The aldehyde and nitrile groups can be independently or sequentially functionalized using a variety of reagents and reaction conditions. This "build/couple/pair" strategy can be effectively applied. In the "build" phase, the core chromane scaffold is present. In the "couple" phase, a diverse set of building blocks can be introduced by reacting with the aldehyde and/or the nitrile. For example, a library of imines or secondary alcohols can be generated from the aldehyde, while the nitrile can be converted to tetrazoles or amidines, each with a variety of substituents.

In the "pair" phase, intramolecular reactions can be triggered to create a diverse range of polycyclic scaffolds. For instance, if a suitable functional group is introduced via the aldehyde, it can then react with the nitrile group (or a derivative thereof) to form a new ring. The choice of reactants and the sequence of reactions can be systematically varied to generate a library of compounds with high skeletal and appendage diversity.

Multicomponent reactions (MCRs) are particularly well-suited for the application of this building block in DOS. nih.govtaylorfrancis.com By combining this compound with two or more other reactants in a one-pot reaction, complex and diverse molecules can be assembled in a single step. For example, a Ugi or Passerini reaction involving the aldehyde group can introduce multiple points of diversity simultaneously. nih.gov The resulting products can then be further diversified through reactions of the nitrile group.

Precursor for Advanced Organic Materials and Functional Molecules (excluding biological/pharmaceutical applications)

The unique electronic and structural features of this compound make it a promising precursor for the development of advanced organic materials with interesting optical and electronic properties. The presence of the electron-withdrawing fluorine and nitrile groups, conjugated with the chromane ring system, can significantly influence the HOMO and LUMO energy levels of derived molecules. rsc.org

Derivatives of this compound could find applications in the field of organic electronics. For instance, by extending the π-conjugation of the system through reactions of the formyl and nitrile groups, materials with tailored absorption and emission properties could be synthesized. The formyl group can be used to introduce vinylene or ethynylene linkages, while the nitrile group can be transformed into other conjugated systems. These modifications can lead to the development of novel organic dyes, fluorescent probes, or materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgsolvay.com

The fluorine atom plays a crucial role in tuning the properties of organic materials. rsc.org Its high electronegativity can enhance the electron-accepting character of the molecule, which is beneficial for n-type organic semiconductors. Furthermore, fluorine substitution can improve the stability and processability of organic materials.

The potential for this building block to form liquid crystalline materials can also be explored. By attaching appropriate mesogenic units to the chromane core via the formyl or nitrile functionalities, it may be possible to design novel liquid crystals with specific phase behaviors and electro-optical properties.

Table 2: Potential Applications in Materials Science

Functionalization Strategy Potential Material Application Key Influencing Factors
Extension of π-conjugation Organic dyes, Fluorescent probes, OLEDs, OPVs Formyl and nitrile group reactivity, Fluorine's electronic effect
Introduction of mesogenic units Liquid crystals Molecular geometry, Intermolecular interactions

Emerging Methodologies and Future Research Directions

Application of Flow Chemistry for Scalable Synthesis and Transformations

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch, presents a promising avenue for the scalable and safe synthesis of 7-Fluoro-5-formyl-chromane-8-carbonitrile and its derivatives. nih.govnih.gov This technology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, purity, and safety, especially for exothermic or hazardous reactions. nih.govmdpi.com

For a multi-step synthesis, flow chemistry allows for a "telescoped" reaction sequence where intermediates are generated and consumed in a continuous process, minimizing handling and potential exposure to unstable or hazardous compounds. nih.govyoutube.com The enhanced heat and mass transfer in microreactors are particularly advantageous for managing reactions involving organometallic reagents or energetic intermediates that might be challenging in traditional batch setups. nih.govyoutube.com The on-demand generation of reactive intermediates can be safely managed and subsequently quenched within the flow system. youtube.com This approach is highly suitable for the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemical entities. nih.gov

Table 1: Comparison of Batch vs. Flow Synthesis for Chromane (B1220400) Derivatives

ParameterBatch SynthesisFlow Chemistry
Scalability Challenging; often requires re-optimization of conditions.Simpler to scale up by extending operational time or using parallel reactors. youtube.com
Safety Higher risk with exothermic reactions and hazardous reagents due to large volumes.Improved safety due to small reactor volumes, better heat dissipation, and containment of hazardous materials. nih.govnih.gov
Process Control Difficult to precisely control temperature and mixing, leading to potential side products.Precise control over temperature, pressure, and residence time, enhancing selectivity and yield. mdpi.com
Reproducibility Can vary between batches due to inconsistencies in mixing and heat transfer.High reproducibility due to automated and precise control of reaction parameters. youtube.com

Future research would likely focus on developing a continuous-flow synthesis route for this compound, potentially integrating purification steps like in-line flash chromatography for a fully automated process. youtube.com

Exploration of Photoredox Catalysis for Novel Reaction Pathways

Photoredox catalysis, which uses visible light to drive chemical reactions, has revolutionized organic synthesis by enabling the formation of complex bonds under exceptionally mild conditions. nih.govprinceton.edu This methodology relies on photocatalysts that, upon light absorption, can engage in single-electron transfer (SET) processes with organic substrates to generate highly reactive radical intermediates. nih.govnih.gov

For this compound, photoredox catalysis could unlock novel reaction pathways for its functionalization. nih.gov For instance, the chromane core could be a substrate for Minisci-type reactions, allowing for the introduction of alkyl or acyl groups at electron-deficient positions. nih.gov Furthermore, the existing functional groups offer handles for transformations. The formyl group could be a precursor for acyl radicals, which could then participate in C-H functionalization reactions. nih.gov This technology provides a green and sustainable alternative to traditional methods that often require harsh reagents and high temperatures.

Table 2: Potential Photoredox-Catalyzed Reactions for Derivatization

Reaction TypePotential Application to the CompoundAnticipated Outcome
Minisci-type C-H Alkylation Direct introduction of alkyl groups onto the aromatic portion of the chromane core.Access to a diverse library of alkylated derivatives. nih.gov
Reductive Dearomative Carboxylation Using CO2 to add a carboxylic acid group to the indole (B1671886) ring if coupled with an indole moiety.Novel approach for CO2 incorporation into complex molecules.
Aza-Henry Reaction Functionalization of N-arylamines that could be coupled to the chromane structure.Formation of new C-C bonds and introduction of nitro groups. princeton.edu
Giese-type Addition Addition of radical species to the chromane system, potentially at the C3 position.Synthesis of C3-functionalized chromones. nih.gov

C-H Functionalization Strategies for Direct Derivatization of the Chromane Core

Direct C-H functionalization is a powerful strategy in organic synthesis that allows for the conversion of ubiquitous C-H bonds into new functional groups, enhancing atom economy by avoiding pre-functionalization steps. nih.govyale.edu For the chromane scaffold, transition-metal-catalyzed C-H activation has been a key method for introducing structural diversity. rsc.orgresearchgate.net

In related chromone (B188151) systems, the inherent directing ability of the keto group facilitates site-selective functionalization at the C-5 position through chelation-assisted metal catalysis. nih.govrsc.org While this compound lacks this specific directing group, the oxygen atom within the chromane ring and the existing formyl and nitrile substituents could influence the regioselectivity of C-H activation on the aromatic ring. researchgate.net Research into deprotonative metallation has also shown potential for introducing substituents at positions 4 and 8 of the chromane core. researchgate.net Developing C-H functionalization methods for this specific compound would provide an efficient route to novel derivatives with potentially enhanced biological or material properties. yale.edu

Table 3: C-H Functionalization Approaches for the Chromane Scaffold

StrategyCatalyst/ReagentTarget PositionDescription
Chelation-Assisted C-H Activation Transition metals (e.g., Pd, Ru, Rh, Ir). researchgate.netC-5 (in chromones). nih.govA directing group on the substrate coordinates to the metal catalyst, guiding functionalization to a specific C-H bond. rsc.org
Deprotonative Metallation Alkali metal bases (e.g., n-butyllithium).C-8 and C-4. researchgate.netA strong base removes a proton, creating a carbanion that can be trapped by an electrophile. researchgate.net
Photoredox-Mediated C-H Functionalization Photocatalyst + Metal Catalyst (Dual Catalysis). beilstein-journals.orgVarious positions (ortho/para). beilstein-journals.orgVisible light generates radical species that can engage in C-H functionalization, often with high regioselectivity. nih.gov

Design and Synthesis of Supramolecular Assemblies Utilizing the Compound's Unique Architectural Features

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The distinct electronic and steric features of this compound make it an attractive building block for the design of novel supramolecular assemblies.

The compound possesses several features conducive to forming ordered structures:

Hydrogen Bonding: The formyl group can act as a hydrogen bond acceptor.

Halogen Bonding: The fluorine atom can participate in halogen bonding, a directional interaction with nucleophilic sites.

Dipole-Dipole Interactions: The highly polar carbonitrile group can engage in strong dipole-dipole interactions.

π-π Stacking: The aromatic portion of the chromane core allows for π-π stacking interactions with other aromatic systems.

These non-covalent forces could be harnessed to direct the self-assembly of the molecule into well-defined architectures such as liquid crystals, gels, or porous organic frameworks. For example, the synthesis of carborane derivatives with fluorophenyl groups has demonstrated that C-H···F interactions can direct supramolecular assemblage. rsc.org By systematically modifying the chromane structure, it may be possible to tune the nature and strength of these intermolecular interactions to control the final supramolecular structure and its properties, opening doors to applications in drug delivery, sensing, or materials science. nih.gov

Table 4: Potential Non-Covalent Interactions and Resulting Supramolecular Architectures

Interaction TypeParticipating Functional GroupPotential Supramolecular Structure
Hydrogen Bonding Formyl group (-CHO)Chains, sheets, or networks.
Halogen Bonding Fluoro group (-F)Directional assemblies, co-crystals. rsc.org
π-π Stacking Aromatic chromane ringColumnar stacks, layered structures.
Dipole-Dipole Interactions Carbonitrile group (-CN)Antiparallel dimers or ordered arrays.

Conclusion

Summary of Key Synthetic Achievements and Fundamental Chemical Insights

The synthesis of 7-Fluoro-5-formyl-chromane-8-carbonitrile represents a notable achievement in heterocyclic chemistry, primarily due to the controlled, regioselective installation of three distinct and electronically influential functional groups onto the chromane (B1220400) scaffold. The principal challenge in its synthesis involves the precise orchestration of reactions to correctly position the fluoro, formyl, and carbonitrile moieties on the aromatic portion of the molecule without unintended cross-reactivity.

Key synthetic strategies would likely involve a multi-step sequence, beginning with the formation of the core chromane ring from suitable phenolic precursors. smolecule.com The subsequent introduction of the functional groups requires careful consideration of their directing effects. The fluorine atom, being an ortho-para director yet deactivating, and the electron-withdrawing nature of the carbonitrile and formyl groups present a complex electronic environment. The successful synthesis, therefore, provides fundamental insights into the reactivity of polysubstituted chromane systems. The structure itself, with its combination of electrophilic (formyl carbon) and nucleophilic sites, offers a rich platform for studying intramolecular and intermolecular interactions. smolecule.com

Broader Implications for Modern Organic Synthesis and Molecular Design

The molecular architecture of this compound holds significant implications for contemporary chemical science, particularly in the realm of medicinal chemistry and materials science. The compound serves as a highly versatile synthetic intermediate. The formyl group can undergo a wide array of transformations, including nucleophilic additions and reductive aminations, allowing for the facile construction of more complex molecular derivatives. smolecule.com Similarly, the carbonitrile group is a valuable functional handle, capable of being hydrolyzed to a carboxylic acid, reduced to an amine, or participating in cyclization reactions to form novel heterocyclic systems. smolecule.com

This inherent reactivity makes the compound a valuable building block for the design of new molecules with tailored properties. Chromane derivatives are known to exhibit a range of biological activities, and compounds with similar functionalities have been investigated for anticancer and antimicrobial applications. smolecule.com The presence of a fluorine atom is a well-established strategy in modern drug design to enhance metabolic stability and binding affinity. Consequently, this compound represents a promising starting point for the development of new therapeutic agents and functional organic materials, embodying the principles of modular design in molecular synthesis.

Q & A

Q. What are the recommended synthetic routes for 7-Fluoro-5-formyl-chromane-8-carbonitrile, and what key intermediates should be prioritized?

Methodological Answer: The synthesis of fluorinated chromane derivatives often involves intramolecular cyclization of intermediates containing vinyl and hydroxyl groups, as demonstrated in tetrafluorochromone synthesis . For this compound, a two-step approach could be adapted:

  • Step 1: Substitution reactions using bases like K₂CO₃ or CS₂CO₃ to introduce the formyl group at the C5 position.
  • Step 2: Hydrolysis under controlled pH (e.g., NaOH/water) to stabilize the nitrile group at C8 . Key intermediates include halogenated precursors (e.g., 2-chloro-5-fluorobenzaldehyde analogs) and protected chromane scaffolds to avoid side reactions.

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer:

  • 1H NMR: Confirm substituent positions (e.g., fluorine at C7, formyl at C5) via chemical shifts and coupling patterns. For example, the formyl proton typically appears as a singlet near δ 9.8–10.2 ppm .
  • Mass Spectrometry (MS): Verify molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns to distinguish regioisomers.
  • X-ray Crystallography: Resolve absolute configuration for chiral centers, as applied to structurally complex fluorinated spiro compounds .

Table 1. Analytical Techniques for Structural Confirmation

TechniqueApplicationReference
1H NMRSubstituent positioning and purity assessment
High-Resolution MSMolecular formula verification
X-ray CrystallographyAbsolute stereochemical determination

Advanced Research Questions

Q. How can contradictory data regarding the reactivity of the formyl group under varying pH conditions be systematically resolved?

Methodological Answer:

  • Controlled pH Studies: Perform kinetic experiments in buffered solutions (pH 2–12) to monitor formyl group stability via UV-Vis spectroscopy or HPLC.
  • Computational Modeling: Use density functional theory (DFT) to predict protonation states and reactive intermediates.
  • Cross-Validation: Compare results with analogous fluorinated aldehydes (e.g., 2-fluoro-5-formylbenzonitrile) to identify trends . Contradictions often arise from solvent polarity or trace metal impurities; replicate experiments under inert atmospheres (N₂/Ar) .

Q. What strategies optimize regioselectivity in nucleophilic attacks on this compound?

Methodological Answer:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the electron-deficient C8 carbonitrile over the formyl group.
  • Catalytic Systems: Use Lewis acids (e.g., ZnCl₂) to activate specific electrophilic sites.
  • Temperature Control: Lower temperatures (−20°C) may suppress competing side reactions, as shown in fluorochromone functionalization .

Q. How should discrepancies in biological activity data across cell lines be addressed?

Methodological Answer:

  • Standardized Assays: Use isogenic cell lines to eliminate genetic variability.
  • Dose-Response Curves: Quantify IC₅₀ values under identical conditions (e.g., serum concentration, passage number).
  • Meta-Analysis: Apply structural equation modeling (SEM) to identify confounding variables, as demonstrated in longitudinal pharmacological studies .

Q. What are the best practices for resolving instability during long-term storage?

Methodological Answer:

  • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH) per ICH guidelines.
  • Protective Formulations: Lyophilize the compound with cryoprotectants (e.g., trehalose) or store in amber vials under N₂ to prevent photodegradation.
  • Thermogravimetric Analysis (TGA): Monitor thermal decomposition profiles to identify optimal storage temperatures .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the compound’s fluorescence properties?

Methodological Answer:

  • Environmental Screening: Test fluorescence in varying solvents (e.g., DMSO vs. aqueous buffers) to assess solvent-polarity effects.
  • Quenching Studies: Evaluate interference from common buffers (e.g., Tris-HCl) or metal ions.
  • Time-Resolved Spectroscopy: Distinguish short-lived excited states from stable emissions, as applied to fluorophore probes .

Q. What systematic approaches validate synthetic yields reported in literature?

Methodological Answer:

  • Reproducibility Trials: Replicate reactions using exact reagent grades and equipment (e.g., Schlenk lines for air-sensitive steps).
  • Byproduct Analysis: Use GC-MS or LC-MS to quantify unreacted intermediates.
  • Statistical Tools: Apply bootstrapping to assess yield variability across batches, aligning with meta-research frameworks .

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